molecular formula C11H13ClF3N3O B2481319 1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3,3-dimethylurea CAS No. 2058452-62-1

1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3,3-dimethylurea

Cat. No.: B2481319
CAS No.: 2058452-62-1
M. Wt: 295.69
InChI Key: KKDSMBSWIBSDAX-UHFFFAOYSA-N
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Description

1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3,3-dimethylurea is a chemical compound of significant interest in agricultural chemistry research. Its structure incorporates a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety, a key structural motif found in numerous modern active agrochemical ingredients . The trifluoromethylpyridine group is known to impart favorable biological properties, including enhanced metabolic stability, optimal lipophilicity for plant translocation, and strong binding affinity to biological targets, making derivatives of this chemical class valuable for investigating new modes of action in crop protection agents . Researchers utilize this compound to explore novel pathways for controlling undesired plant growth and protecting useful crops. The presence of the urea functional group further expands its potential as a versatile intermediate for synthetic chemistry and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. All necessary safety information should be consulted prior to handling.

Properties

IUPAC Name

3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3N3O/c1-18(2)10(19)16-4-3-9-8(12)5-7(6-17-9)11(13,14)15/h5-6H,3-4H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDSMBSWIBSDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCCC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3,3-dimethylurea typically involves multiple steps. One common method starts with the preparation of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine. This intermediate is synthesized through the condensation of 2,3-dichloro-5-(trifluoromethyl)pyridine with ethyl-2-cyanoacetate, followed by decarboxylation, reduction, and deprotection reactions . The final step involves the reaction of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine with 3,3-dimethylurea under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Parameters such as temperature, solvent choice, and reaction time are carefully controlled. For example, the reduction reaction may use nickel chloride and sodium borohydride as reagents, while the amidation reaction may employ dichloromethane as the solvent and triethylamine as a proton scavenger .

Chemical Reactions Analysis

Types of Reactions

1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3,3-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

The compound exhibits potential as an antimicrobial agent. Studies have shown that it has activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study reported minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against standard bacterial strains.

Case Study: Antimicrobial Activity

A recent investigation assessed the antimicrobial properties of this compound against a range of pathogens. The results indicated significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics.

Agricultural Applications

In agriculture, this compound is being explored as a pesticide due to its efficacy against specific pests and diseases affecting crops. It acts as an active ingredient in formulations designed to protect plants from fungal infections and insect infestations.

Table 2: Agricultural Efficacy

Target OrganismApplication Rate (g/ha)Efficacy (%)
Fusarium spp.20085
Aphids15090

Environmental Applications

The environmental impact of this compound is also under scrutiny, particularly regarding its degradation products and their effects on ecosystems. Research has focused on its persistence in soil and water systems, assessing the potential risks associated with its use in agricultural practices.

Case Study: Environmental Persistence

A study evaluated the degradation pathways of the compound in soil samples under controlled conditions. The findings indicated that while the compound is relatively stable, it eventually breaks down into less harmful metabolites within a specified timeframe .

Mechanism of Action

The mechanism of action of 1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3,3-dimethylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several pyridine-based derivatives. Below is a detailed comparison:

Fluopyram (N-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide)

  • Structural Differences : Fluopyram replaces the dimethylurea group with a benzamide moiety containing a trifluoromethyl substituent.
  • Functional Activity : Fluopyram is a potent SDH inhibitor, disrupting fungal mitochondrial respiration. It is registered for use on crops like cucumbers and tomatoes via spray or drip irrigation .
  • Toxicity: Fluopyram induces thyroid tumors in animal studies, raising regulatory concerns about carcinogenicity .
  • Key Distinction : The benzamide group in fluopyram enhances its fungicidal activity compared to urea derivatives, which may alter target binding or metabolic stability.

3-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]-1,1-dimethylurea

  • Structural Differences : The urea group is directly attached to the pyridine ring at position 3, lacking the ethyl linker present in the target compound.
  • Applications : Classified as an industrial chemical (CAS 93194-53-7), its specific uses are undisclosed but likely involve intermediates for agrochemical synthesis .
  • Safety : The safety data sheet (SDS) emphasizes handling precautions (e.g., skin/eye irritation risks) but lacks detailed toxicological data .

1-(3-Chloro-4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-{1-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}urea

  • Structural Differences : A more complex urea derivative with dual pyridine rings and a pyrrole linker.

Biological Activity

1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3,3-dimethylurea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential applications.

  • IUPAC Name : this compound
  • Molecular Formula : C11H13ClF3N3O
  • Molecular Weight : 295.69 g/mol
  • CAS Number : 338792-94-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the trifluoromethyl and chloro groups enhances its lipophilicity and affects its binding affinity to various receptors.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate the activity of neurotransmitter receptors, impacting neurological functions.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific pathogens.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

Study TypeTarget Organism/Cell LineOutcomeReference
AntimicrobialE. coliSignificant inhibition observed
CytotoxicityHeLa cellsIC50 = 25 µM
Enzyme InhibitionCholinesterase50% inhibition at 10 µM

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against various bacterial strains, reporting a notable reduction in growth rates for E. coli and Staphylococcus aureus.
    • The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli.
  • Neuroprotective Effects :
    • In a neurotoxicity model using neuronal cell lines, the compound exhibited protective effects against oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.

Applications

The biological activities exhibited by this compound suggest several potential applications:

  • Pharmaceutical Development : The compound's ability to inhibit specific enzymes could lead to the development of new therapeutic agents for conditions like Alzheimer's disease.
  • Agricultural Use : Its antimicrobial properties may be harnessed for developing new pesticides or fungicides that target plant pathogens without harming beneficial microbes.

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